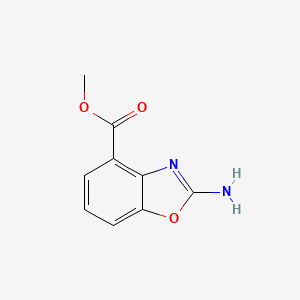

methyl 2-amino-1,3-benzoxazole-4-carboxylate

Übersicht

Beschreibung

methyl 2-amino-1,3-benzoxazole-4-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry, pharmaceuticals, and industrial applications due to its diverse biological activities and potential for functionalization.

Wirkmechanismus

Target of Action

Methyl 2-aminobenzoxazole-4-carboxylate is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to interact with various biological targets such as 5-ht3 receptors , melatonin receptors , and Rho-kinase . These targets play crucial roles in various physiological processes, including neurotransmission, circadian rhythm regulation, and cellular signaling.

Mode of Action

For instance, they can act as antagonists, inhibiting the activity of their target proteins . The specific interaction of Methyl 2-aminobenzoxazole-4-carboxylate with its targets and the resulting changes would require further experimental investigation.

Biochemical Pathways

These could include pathways related to neurotransmission, inflammation, and cellular proliferation . The downstream effects of these interactions could potentially lead to various therapeutic outcomes, such as antimicrobial, anti-inflammatory, and anticancer effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities . These effects are likely the result of the compound’s interactions with its biological targets and the subsequent alterations in cellular processes.

Action Environment

The action, efficacy, and stability of Methyl 2-aminobenzoxazole-4-carboxylate could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

methyl 2-amino-1,3-benzoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with an appropriate carboxylate ester under acidic or basic conditions. For instance, the reaction between 2-aminophenol and methyl chloroformate in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of methyl 2-aminobenzoxazole-4-carboxylate often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts or nanocatalysts are frequently used. For example, a magnetic solid acid nanocatalyst has been reported to facilitate the synthesis of benzoxazole derivatives with high yields .

Analyse Chemischer Reaktionen

Types of Reactions

methyl 2-amino-1,3-benzoxazole-4-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Reduction: Sodium borohydride in solvents like ethanol or methanol.

Substitution: Various electrophiles in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized benzoxazole derivatives, while substitution reactions can introduce different functional groups onto the benzoxazole ring.

Wissenschaftliche Forschungsanwendungen

methyl 2-amino-1,3-benzoxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

methyl 2-amino-1,3-benzoxazole-4-carboxylate can be compared with other benzoxazole derivatives:

2-Aminobenzoxazole: Similar in structure but lacks the carboxylate group, which can affect its reactivity and biological activity.

Methyl 2-aminobenzoxazole-5-carboxylate: Differing only in the position of the carboxylate group, this compound may exhibit different chemical and biological properties.

Biologische Aktivität

Methyl 2-amino-1,3-benzoxazole-4-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_10N_2O_3, with a molecular weight of approximately 202.20 g/mol. The compound features a benzoxazole ring with an amino group and a carboxylate moiety, which contribute to its biological reactivity and potential pharmacological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds within the benzoxazole family exhibit significant activity against various bacterial strains. For instance, a recent study reported minimal inhibitory concentrations (MIC) for several derivatives against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 50 |

| 2 | E. coli | 100 |

| 3 | Bacillus subtilis | 75 |

Anticancer Potential

The compound has also been explored for its anticancer activities. Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition (e.g., topoisomerase). Notably, it has shown selective cytotoxicity towards various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have demonstrated that it can reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound disrupts cell membrane integrity in bacteria and fungi, leading to cell death.

- Anticancer Mechanism : It inhibits specific pathways involved in cell proliferation and survival, including the modulation of apoptotic pathways.

- Anti-inflammatory Mechanism : It reduces the expression of inflammatory mediators by inhibiting signaling pathways associated with inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : In a controlled study involving various bacterial strains, the compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.

- Case Study on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

Eigenschaften

IUPAC Name |

methyl 2-amino-1,3-benzoxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOWPIRBUDTROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.